Cetirizine D4 Cetirizine D4 Cetirizine D4 is a deuterium labelled Cetirizine. Cetirizine is a nonsedating type histamine H1-receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 1219803-84-5
VCID: VC0196387
InChI: InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/i14D2,15D2;
SMILES: C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Molecular Formula: C21H21D4ClN2O3
Molecular Weight: 392.89

Cetirizine D4

CAS No.: 1219803-84-5

Cat. No.: VC0196387

Molecular Formula: C21H21D4ClN2O3

Molecular Weight: 392.89

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Cetirizine D4 - 1219803-84-5

CAS No. 1219803-84-5
Molecular Formula C21H21D4ClN2O3
Molecular Weight 392.89
IUPAC Name 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;hydrochloride
Standard InChI InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/i14D2,15D2;
SMILES C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Chemical Properties and Structure

Cetirizine D4 represents a modified version of cetirizine where four hydrogen atoms have been substituted with deuterium atoms, typically in the ethoxy chain of the molecule. The compound preserves the core pharmacological structure of cetirizine while incorporating stable isotope labeling.

Basic Chemical Information

PropertyValue
Chemical Name2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid
Common Synonyms(±)-Cetirizine-d4, Cetirizine-d4 (ethoxy-d4), [2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy-d4]acetic Acid
CAS Number1219803-84-5
Molecular FormulaC21H21ClN2O3D4 (free base)
Molecular Weight392.92 g/mol
Isotopic Enrichment99 atom % D
Physical AppearanceWhite Solid

The compound is available in different salt forms, with the dihydrochloride (C21H21ClN2O3D4·2HCl, MW: 465.83 g/mol) being commonly used in analytical applications .

Structural Characteristics

The deuteration in Cetirizine D4 specifically occurs in the ethoxy chain, where four hydrogen atoms are replaced with deuterium atoms. This strategic placement allows the compound to maintain identical chromatographic behavior to non-deuterated cetirizine while being distinguishable by mass spectrometry due to the mass difference .

The IUPAC name "2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid" precisely describes the location of the deuterium atoms within the molecular structure . The parent drug cetirizine retains its key functional groups, including the piperazine ring, acetic acid moiety, and the chlorophenyl-phenylmethyl group that contributes to its antihistamine properties.

Applications in Analytical Chemistry

Role as an Internal Standard

Cetirizine D4 serves primarily as an internal standard in analytical methods for the quantification of cetirizine in biological samples. The use of isotopically labeled internal standards is essential for accurate quantitative analysis in mass spectrometry-based methods .

Key advantages of using Cetirizine D4 as an internal standard include:

  • Identical chemical behavior to cetirizine during sample preparation

  • Similar chromatographic retention time to the analyte

  • Sufficient mass difference for differentiation by mass spectrometry

  • Correction for matrix effects and variations in extraction efficiency

  • Improved precision and accuracy in quantitative analysis

Analytical Methods Using Cetirizine D4

Several advanced analytical techniques have been developed utilizing Cetirizine D4 as an internal standard:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A validated UFLC-MS/MS (ultrafast liquid chromatography-tandem mass spectrometry) method utilizing levocetirizine-d4 as an internal standard has been developed for bioequivalence studies. This method involves:

  • Sample preparation using protein precipitation with acetonitrile

  • Chromatographic separation on a HILIC column at 40°C

  • Mobile phase consisting of acetonitrile and water with 0.4% formic acid

  • Multiple reaction monitoring (MRM) for detection and quantification

Subcritical Fluid Chromatography

A fast chiral separation method for cetirizine enantiomers in human plasma using subcritical fluid chromatography with tandem mass spectrometry has been developed. This method employed:

  • Chromatographic separation on a Chiralpak IE column

  • Isocratic elution with CO2/organic modifier (55/45, v/v)

  • Solid-phase extraction for sample preparation

  • Cetirizine-d4 as the internal standard for quantification

The method demonstrated significant advantages in terms of analysis time and economic feasibility compared to traditional HPLC methods, while maintaining reliability for pharmacokinetic studies .

Pharmacological Relevance and Background

Relation to Parent Drug Cetirizine

Cetirizine D4 is the deuterated analog of cetirizine, a second-generation antihistamine widely used in the treatment of allergic conditions. Understanding the pharmacological properties of the parent compound is essential for contextualizing the role of its deuterated analog:

  • Cetirizine is a potent H1 receptor antagonist used to treat allergic rhinitis, urticaria, and other histamine-mediated conditions

  • It exhibits minimal penetration into the central nervous system, resulting in reduced sedative effects compared to first-generation antihistamines

  • The drug demonstrates significant inhibition of histamine-induced wheal and flare responses within 20 minutes of administration, with effects lasting for 24 hours

Brand/SupplierProduct ReferenceFormPurityPrice Range (as of 2025)
CDN IsotopesD-6100(±)-Cetirizine-d4 (ethoxy-d4)99 atom % DNot specified
CymitQuimica3U-D6100(±)-Cetirizine-d4 (ethoxy-d4)99 atom % D1,348.00-2,265.00 €
TRCTR-C281103(±)-Cetirizine-d4 DihydrochlorideNot specified396.00-2,688.00 €
VeeprhoDVE00335Cetirizine-D4Not specifiedNot provided
BOC SciencesBLP-013986Cetirizine-[d4] dihydrochloride≥95%Not provided
LGC StandardsTRC-C281108(R)-Cetirizine-d4 Dihydrochloride>95% (HPLC)Not provided

The compound is typically available in milligram quantities (1-10 mg), sufficient for analytical purposes .

Research Applications and Future Directions

Current Research Applications

Cetirizine D4 finds application in various research domains:

  • Pharmacokinetic studies for evaluating bioequivalence of generic cetirizine formulations

  • Therapeutic drug monitoring for personalized medicine approaches

  • Metabolic investigations to understand biotransformation pathways

  • Environmental analysis for detecting pharmaceutical residues in water systems

  • Clinical studies examining drug-drug interactions involving cetirizine

A notable application demonstrated in the literature is the use of Cetirizine D4 in rapid chiral separation of racemic cetirizine in human plasma. This method showed significant advantages in terms of analysis time and economic feasibility compared to traditional HPLC methods, while maintaining reliability for pharmacokinetic studies .

Emerging Applications and Future Perspectives

The continued refinement of analytical methods using Cetirizine D4 is expected to drive several developments:

  • Integration with more sensitive mass spectrometry platforms for lower limits of detection

  • Application in dried blood spot analysis for simplified sample collection

  • Implementation in therapeutic drug monitoring for personalized cetirizine dosing

  • Potential use in environmental monitoring for pharmaceutical contaminants

  • Development of multiplex methods for simultaneous quantification of multiple antihistamines

As analytical technologies continue to advance, the role of stable isotope-labeled compounds like Cetirizine D4 will remain critical for ensuring accurate quantitative analysis in pharmaceutical and biomedical research.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator